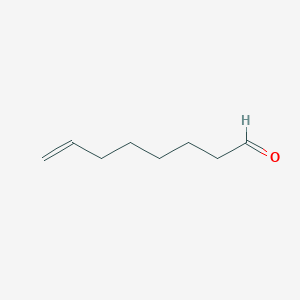

Oct-7-enal

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

oct-7-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,8H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIINGNMKNRSOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175923 | |

| Record name | Oct-7-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21573-31-9 | |

| Record name | 7-Octenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21573-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Octenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021573319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oct-7-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-7-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-OCTENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q35493N97H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Oct-7-enal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oct-7-enal is an unsaturated aliphatic aldehyde with the molecular formula C₈H₁₄O. As a naturally occurring compound isolated from the Japanese thistle Cirsium dipsacolepis, it presents a unique bifunctional structure with a terminal aldehyde and a terminal alkene, making it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity, spectroscopic profile, and potential biological mechanisms of action. Detailed methodologies for its synthesis and characterization are also presented to support further research and development.

Chemical and Physical Properties

This compound is a colorless oil at room temperature and is characterized by its moderate volatility and limited solubility in water. It is sensitive to air and light, necessitating storage in an amber vial under an inert atmosphere and refrigeration. Its lipophilic nature, indicated by a LogP value of approximately 2.4, suggests potential for interaction with biological membranes.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 7-octenal, 7-Octen-1-al | |

| CAS Number | 21573-31-9 | |

| Molecular Formula | C₈H₁₄O | |

| Molecular Weight | 126.20 g/mol | |

| Appearance | Colorless oil | |

| Melting Point | 3.5 °C (estimate) | |

| Boiling Point | 177.9 - 184.35 °C (estimate) | |

| Density | 0.824 - 0.8654 g/cm³ (estimate) | |

| Water Solubility | 1.27 g/L at 20 °C | |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | |

| LogP | 2.32 - 2.4 |

Table 2: Spectroscopic and Other Identifiers

| Identifier | Value | Source(s) |

| InChI | InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,8H,1,3-7H2 | |

| InChIKey | LIINGNMKNRSOGW-UHFFFAOYSA-N | |

| SMILES | C=CCCCCCC=O | |

| EINECS | 244-449-2 | |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 9.77 (t, 1H, J=1.9, CHO), 5.80 (ddt, 1H, J=6.6, 10.1, 17.1, H-7), 5.00 (ddt, 1H, J=1.6, 2.0, 17.1, H-8), 4.97 (ddt, 1H, J=1.6, 2.0, 10.1, H-8), 2.45 (dt, 2H, J=1.6, 7.3, H-2), 2.09 (bq, 2H, J=6.8, H-6), 1.55-1.70 (quintet, 2H, J=6.8, H-3), 1.30-1.46 (m, 4H, H-4, H-5) | |

| ¹³C NMR (CDCl₃, 75.46 MHz) δ (ppm) | 202.62 (C-1), 138.53 (C-7), 114.34 (C-8), 43.68 (C-2), 33.35 (C-6), 29.55 (C-5), 28.44 (C-4), 21.77 (C-3) | |

| IR (film) ν (cm⁻¹) | 1728 (C=O), 1641 (C=C), 993, 910 | |

| Mass Spec (CI) m/z (%) | 125 (5, [M-H]⁻), 97 (12, [M-CHO]⁻), 83 (20) |

Chemical Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the aldehyde and the terminal alkene. This bifunctionality allows for a wide range of chemical transformations, making it a useful building block in organic synthesis.

-

Aldehyde Group Reactions: The aldehyde functionality is susceptible to both oxidation and reduction. Oxidation, if not carefully controlled, can lead to the corresponding carboxylic acid, oct-7-enoic acid. Reduction yields the primary alcohol, oct-7-en-1-ol. It also readily undergoes nucleophilic addition and condensation reactions, such as aldol (B89426) condensations.

-

Alkene Group Reactions: The terminal double bond can participate in typical alkene reactions. Hydrogenation can selectively reduce the double bond to yield octanal. It can also undergo halogenation, epoxidation, and other addition reactions.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the controlled oxidation of its corresponding alcohol, oct-7-en-1-ol.

Protocol: Oxidation of Oct-7-en-1-ol using Dess-Martin Periodinane (DMP)

-

Dissolution: Dissolve oct-7-en-1-ol in anhydrous dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of DMP: Add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the solution portion-wise at room temperature while stirring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Stir vigorously until the solid dissolves.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

Spectroscopic Characterization

The following are generalized protocols for the spectroscopic analysis of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a small drop of neat this compound onto one plate of a demountable liquid cell (e.g., NaCl or KBr plates). Place the second plate on top to create a thin liquid film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty, clean salt plates.

-

Sample Spectrum: Place the prepared sample cell in the spectrometer and record the sample spectrum over a range of 4000 to 400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Conditions:

-

Injector: Use a split/splitless injector at a temperature of ~250 °C.

-

Column: Employ a non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Oven Program: Use a temperature gradient, for example, starting at 45 °C for 5 minutes, then ramping at 8 °C/min to 320 °C and holding for 15 minutes.

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).

-

-

MS Conditions:

-

Ionization: Use Electron Impact (EI) ionization at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 45-300.

-

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and compare its mass spectrum to a reference library (e.g., NIST) for confirmation.

Potential Biological Activity and Mechanism of Action

This compound has demonstrated antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as some fungi. The biological activities of α,β-unsaturated aldehydes, a class to which this compound belongs, are often attributed to their electrophilic nature.

The potential mechanisms of action for this compound include:

-

Protein Modification: The aldehyde and the α,β-unsaturated system (after potential isomerization) can react with nucleophilic residues on proteins, such as the side chains of cysteine, histidine, and lysine. This covalent modification, often termed "protein carbonylation," can alter protein structure and function, potentially inhibiting critical enzymes or disrupting cellular signaling.

-

Membrane Interaction: Due to its lipophilicity, this compound can partition into cell membranes. This can disrupt the lipid bilayer, increase membrane permeability, and interfere with the function of membrane-bound proteins.

-

Induction of Oxidative Stress: While being a product of oxidative stress itself in some biological systems, exogenous aldehydes can also contribute to a state of oxidative stress within cells, leading to further cellular damage.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It may cause skin irritation, an allergic skin reaction, and serious eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity with a rich reactivity profile stemming from its dual aldehyde and alkene functionalities. Its natural origin and demonstrated antimicrobial properties make it a compound of interest for further investigation in synthetic chemistry, materials science, and drug development. This guide provides a foundational understanding of its properties and the methodologies required for its study, serving as a resource for researchers aiming to explore its potential applications.

Unveiling Oct-7-enal: A Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-7-enal is an unsaturated aliphatic aldehyde with emerging interest in various scientific domains, including chemical ecology and drug discovery. Its presence in the plant kingdom, particularly within the genus Cirsium, suggests potential biological activities and warrants a deeper understanding of its natural occurrence, biosynthesis, and analytical methodologies. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its natural sources, detailed experimental protocols for its isolation and analysis, and a proposed biosynthetic pathway.

Natural Sources and Occurrence of this compound

This compound has been identified as a naturally occurring volatile compound, primarily isolated from the Japanese thistle, Cirsium dipsacolepis. It has been detected in both the leaves and roots of this plant species. While the primary documented source is Cirsium dipsacolepis, the presence of related aldehydes in other plant species and its utility as a flavoring and fragrance agent suggest its potential occurrence in other essential oils and plant extracts. Further research is required to explore a wider range of natural sources.

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the concentration of this compound in its natural sources. The following table is provided as a template for researchers to populate as data becomes available.

| Natural Source (Plant, Part) | Concentration (e.g., µg/g fresh weight) | Analytical Method | Reference |

| Cirsium dipsacolepis (Leaves) | Data not available | GC-MS | To be determined |

| Cirsium dipsacolepis (Roots) | Data not available | GC-MS | To be determined |

Experimental Protocols

The isolation and analysis of a volatile compound like this compound from a plant matrix require specific and carefully executed protocols. The following sections detail the methodologies for extraction and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction of Volatile Compounds from Plant Material

Two primary methods for extracting volatile compounds from plant materials are steam distillation and solvent extraction. The choice of method depends on the specific research goals and the properties of the target compound.

1. Steam Distillation

This method is suitable for the extraction of volatile compounds that are immiscible with water.

-

Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

-

Procedure:

-

Fresh or dried plant material (e.g., leaves of Cirsium dipsacolepis) is placed in a round-bottom flask and covered with distilled water.

-

The flask is heated to generate steam, which passes through the plant material, carrying the volatile compounds.

-

The steam and volatile compound mixture is then passed through a condenser, where it cools and liquefies.

-

The collected distillate separates into an aqueous layer and an essential oil layer containing this compound.

-

The essential oil layer is carefully separated and dried over anhydrous sodium sulfate.

-

2. Solvent Extraction

This method is effective for extracting a broader range of compounds, including those that may be sensitive to heat.

-

Apparatus: Soxhlet extractor or simple glassware for maceration, rotary evaporator.

-

Solvents: Dichloromethane, hexane, or diethyl ether.

-

Procedure (Soxhlet Extraction):

-

The dried and powdered plant material is placed in a thimble within the Soxhlet extractor.

-

The chosen solvent is heated in a round-bottom flask, and its vapor rises to the condenser, where it liquefies and drips onto the plant material.

-

The solvent extracts the volatile compounds and is then siphoned back into the flask.

-

This process is repeated for several hours to ensure complete extraction.

-

The resulting extract is then concentrated using a rotary evaporator to remove the solvent, yielding the crude extract containing this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like this compound.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of aldehydes.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 40-60°C, hold for 2-5 minutes.

-

Ramp: Increase temperature at a rate of 3-10°C/min to 200-250°C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Injector and Detector Temperatures:

-

Injector temperature: 250°C.

-

MS transfer line temperature: 280°C.

-

Ion source temperature: 230°C.

-

-

Mass Spectrometry Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass scan range: m/z 35-400.

-

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, a calibration curve is prepared using a certified standard of this compound. The concentration in the sample is then determined by comparing its peak area to the calibration curve.

Proposed Biosynthesis of this compound

The biosynthesis of unsaturated aldehydes in plants is predominantly carried out through the lipoxygenase (LOX) pathway.[1][2][3] This pathway involves the oxygenation of polyunsaturated fatty acids followed by the cleavage of the resulting hydroperoxides. While the specific pathway for an omega-unsaturated aldehyde like this compound has not been explicitly elucidated, a plausible pathway can be proposed based on the known mechanisms of the LOX pathway.

The proposed biosynthesis of this compound likely starts from a C18 polyunsaturated fatty acid, such as linoleic acid. The key enzymes involved are lipoxygenase (LOX) and hydroperoxide lyase (HPL).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant source.

Conclusion

This compound represents a promising natural product with potential applications in various fields. This technical guide has summarized the current understanding of its natural sources and provided detailed protocols for its extraction and analysis. The proposed biosynthetic pathway offers a framework for future research into its formation in plants. Further studies are needed to quantify its presence in a wider range of natural sources and to fully elucidate its biological activities and biosynthetic pathway. This information will be crucial for harnessing the potential of this compound in drug development and other scientific endeavors.

References

The Biological Activity of Unsaturated Aldehydes: A Technical Guide Focused on Oct-7-enal and its Analogs

Disclaimer: This technical guide aims to provide an in-depth overview of the biological activity of the unsaturated aldehyde Oct-7-enal. However, publicly available scientific literature with specific and detailed experimental data on this compound is scarce. Therefore, this guide will focus on the well-characterized biological activities of structurally similar unsaturated aldehydes, primarily trans-2-octenal (B1212229) , to provide a representative understanding of the potential bioactivities of this class of compounds. The methodologies and signaling pathways described are broadly applicable to the study of unsaturated aldehydes.

Introduction to Unsaturated Aldehydes

Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond and an aldehyde functional group. These molecules are widespread in nature, contributing to the aromas of many plants and essential oils.[1][2] They are also formed endogenously in biological systems through processes like lipid peroxidation.[3] The reactivity of the α,β-unsaturated carbonyl moiety makes these compounds biologically active, with a range of effects including antimicrobial, anti-inflammatory, and cytotoxic activities.[4][5] Their lipophilic nature allows them to penetrate biological membranes, contributing to their biological effects.[5]

The primary mechanism of action for many unsaturated aldehydes involves their ability to form covalent adducts with nucleophilic groups in biomolecules, such as the sulfhydryl groups of cysteine residues in proteins, which can lead to altered protein function.[5]

Antimicrobial Activity

Unsaturated aldehydes have demonstrated significant antimicrobial properties against a variety of pathogens, including bacteria and fungi.[3][5] This activity is attributed to their ability to interfere with microbial cell wall integrity and interact with essential proteins and enzymes.[5]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for trans-2-octenal against various microorganisms.

| Compound | Microorganism | MIC | MFC | Reference |

| (E)-2-Octenal | Penicillium italicum (prochloraz-resistant) | 0.25 mL/L | 0.50 mL/L | [6] |

| (E)-2-Octenal | Aspergillus flavus | 0.313 mg/mL | 0.625 mg/mL | [3] |

| (E)-2-Octenal | Proteus vulgaris | 1.56 mg/mL | 3.13 mg/mL | [3] |

| (E)-2-Octenal | Enterococcus faecalis | 0.78 mg/mL | 3.13 mg/mL | [3] |

| (E)-2-Octenal | Bacillus subtilis | 0.78 mg/mL | 3.13 mg/mL | [3] |

| (E)-2-Octenal | Escherichia coli | 0.78 mg/mL | 6.25 mg/mL | [3] |

| (E)-2-Octenal | Staphylococcus aureus | 0.78 mg/mL | 3.13 mg/mL | [3] |

| (E)-2-Octenal | Pseudomonas aeruginosa | 6.25 mg/mL | 6.25 mg/mL | [3] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an unsaturated aldehyde against a specific microorganism can be determined using the broth microdilution method.[7][8][9]

Materials:

-

Test compound (e.g., trans-2-octenal)

-

Bacterial or fungal culture

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum:

-

Culture the microorganism overnight in the appropriate broth medium.

-

Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).[8]

-

-

Serial Dilution of the Test Compound:

-

Prepare a stock solution of the unsaturated aldehyde in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the stock solution in the wells of the 96-well plate containing fresh growth medium.

-

-

Inoculation:

-

Add the standardized microbial inoculum to each well containing the diluted compound.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm using a plate reader.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

-

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity

The reactivity of unsaturated aldehydes can lead to cytotoxicity, an important consideration for any potential therapeutic application.[3] Cytotoxicity is often concentration-dependent.

Quantitative Cytotoxicity Data

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2][4]

Materials:

-

Mammalian cell line

-

Complete cell culture medium

-

Test compound (e.g., trans-2-octenal)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the unsaturated aldehyde for a specific duration (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

-

MTT Addition:

-

After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[1]

-

Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

-

Solubilization:

-

Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[1]

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC50 value can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Experimental workflow for the MTT cytotoxicity assay.

Modulation of Signaling Pathways

Unsaturated aldehydes are known to modulate key signaling pathways involved in cellular stress responses and inflammation, such as the Nrf2 and NF-κB pathways.[10][11]

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification genes.[11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Electrophiles, such as unsaturated aldehydes, can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

Activation of the Nrf2 signaling pathway by unsaturated aldehydes.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[10][13] In an inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Various stimuli, including oxidative stress induced by unsaturated aldehydes, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10]

Modulation of the NF-κB signaling pathway by unsaturated aldehydes.

Experimental Protocol: Western Blot for Nrf2 Activation

Western blotting can be used to assess the activation of the Nrf2 pathway by measuring the levels of Nrf2 in the nucleus and the expression of its downstream target proteins, such as heme oxygenase-1 (HO-1).[14][15]

Materials:

-

Cell line of interest

-

Test compound

-

Cell lysis buffers for cytoplasmic and nuclear fractionation

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the unsaturated aldehyde for various time points.

-

Harvest the cells and perform cytoplasmic and nuclear fractionation using appropriate lysis buffers.[14]

-

-

Protein Quantification:

-

Determine the protein concentration of each fraction using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, and loading controls overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels. An increase in nuclear Nrf2 and total HO-1 indicates pathway activation.

-

Conclusion

Unsaturated aldehydes, exemplified by trans-2-octenal in this guide, exhibit a range of biological activities, including potent antimicrobial effects and the ability to modulate key cellular signaling pathways involved in stress response and inflammation. While specific data for this compound is limited, the information presented for its structural analogs provides a strong foundation for future research into its biological potential. The experimental protocols detailed herein offer a starting point for researchers and drug development professionals to investigate the bioactivity of this compound and other unsaturated aldehydes. Further studies are warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this class of compounds.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Frontiers | Phytochemical analysis, antioxidant, antimicrobial, and anti-enzymatic properties of Alpinia coriandriodora (sweet ginger) rhizome [frontiersin.org]

- 4. broadpharm.com [broadpharm.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. a-z.lu [a-z.lu]

- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. 4.9. Western Blot Analysis of Activation of Nrf2 and Stress-Response Pathway [bio-protocol.org]

An In-depth Technical Guide to (Z)-7-Octenal (CAS 21573-31-9)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The chemical name provided in the query, "Oct-7-enal," is inconsistent with IUPAC nomenclature. The aldehyde functional group is assigned to position 1 of the carbon chain. The correct IUPAC name for a double bond at the 7th position in an 8-carbon aldehyde is 7-Octenal. The provided CAS number, 21573-31-9, specifically corresponds to the (Z)-isomer of 7-Octenal. This guide will focus on the data available for (Z)-7-Octenal.

Physicochemical Properties

(Z)-7-Octenal is an unsaturated aldehyde with a terminal double bond. Its chemical structure and properties make it a subject of interest in organic synthesis and as a potential signaling molecule.

| Property | Value |

| CAS Number | 21573-31-9 |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 65-70 °C at 12 mmHg |

| Density | 0.842 g/cm³ |

| Refractive Index | 1.442 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (Z)-7-Octenal.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 9.76 (t, J=1.9 Hz, 1H), 5.43-5.32 (m, 2H), 2.42 (td, J=7.4, 1.9 Hz, 2H), 2.08-2.01 (m, 2H), 1.68-1.59 (m, 2H), 1.44-1.35 (m, 2H) |

| ¹³C NMR (CDCl₃) | δ 202.7, 129.3, 124.2, 43.8, 29.1, 26.2, 21.9 |

| Infrared (IR) | 2930, 2860, 2720, 1730, 1650, 1460, 1390, 965 cm⁻¹ |

| Mass Spectrometry (MS) | m/z 126 (M+), 111, 97, 81, 67, 55, 41 |

Experimental Protocols

Synthesis of (Z)-7-Octenal via Swern Oxidation

A common laboratory-scale synthesis involves the oxidation of the corresponding alcohol, (Z)-7-octen-1-ol.

Materials:

-

(Z)-7-octen-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of DMSO in anhydrous DCM is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C.

-

After stirring for a few minutes, a solution of (Z)-7-octen-1-ol in anhydrous DCM is added dropwise.

-

The reaction mixture is stirred for 15-30 minutes at -78 °C.

-

Triethylamine is added, and the mixture is stirred for another 5 minutes at -78 °C.

-

The cooling bath is removed, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure (Z)-7-Octenal.

Caption: Workflow for the Synthesis of (Z)-7-Octenal via Swern Oxidation.

Biological Activity and Signaling

While specific, in-depth signaling pathway data for (Z)-7-Octenal is not extensively documented in publicly available literature, aldehydes are known to be reactive species that can interact with biological systems. They can form Schiff bases with amine groups on proteins and DNA, potentially leading to cellular stress and downstream signaling events.

Unsaturated aldehydes, in particular, can participate in Michael additions with nucleophilic residues on proteins, such as cysteine. This can lead to the modification of protein function and the activation of stress-response pathways.

Caption: Potential Cellular Interaction Pathways for (Z)-7-Octenal.

Applications in Research and Drug Development

-

Synthetic Chemistry: (Z)-7-Octenal serves as a versatile building block in organic synthesis. The aldehyde and alkene functional groups allow for a wide range of chemical transformations, making it a precursor for more complex molecules.

-

Flavor and Fragrance: Short-chain unsaturated aldehydes are often components of natural aromas and can be used in the formulation of fragrances and flavorings.

-

Probing Biological Systems: Due to its reactivity, (Z)-7-Octenal and similar molecules can be used as chemical probes to study the effects of aldehydes on cellular systems, including mechanisms of toxicity and cellular defense.

Safety and Handling

Hazard Statements:

-

Flammable liquid and vapor.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Wear protective gloves, eye protection, and face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep cool.

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations. It is the responsibility of the user to determine the proper disposal methods.

Discovery of Oct-7-enal in Japanese Thistle: A Technical Overview

A critical review of current literature reveals that while the compound Oct-7-enal is associated with a species of Japanese thistle, its presence has been noted in Cirsium dipsacolepis, not the more commonly researched Cirsium japonicum. This guide synthesizes the available information on this compound, its reported natural source, and outlines relevant experimental methodologies for the benefit of researchers, scientists, and drug development professionals.

Introduction

This compound is an unsaturated aliphatic aldehyde with the molecular formula C₈H₁₄O.[1] It is recognized for its potential antimicrobial properties and has been identified as a naturally occurring compound in the plant kingdom.[1] Notably, scientific literature explicitly links the isolation of this compound to the Japanese thistle, Cirsium dipsacolepis.[1][2][3][4] This is a crucial distinction from Cirsium japonicum, which is known for a different profile of chemical constituents, including flavonoids, triterpenoids, and various phenolic compounds.[5][6][7][8][9]

While research into the volatile components of the broader Cirsium genus has identified various aldehydes and ketones, specific findings on this compound in Cirsium japonicum are absent from the reviewed literature.[10][11][12][13]

Quantitative Data

Currently, detailed quantitative data regarding the yield or concentration of this compound from Cirsium dipsacolepis is not extensively published in the readily available scientific literature. However, the physical and chemical properties of this compound have been documented and are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | ~126.2 g/mol | [1] |

| Boiling Point | 184.35°C (estimate) | [1] |

| Density | 0.8654 (estimate) | [1] |

| Water Solubility | 1.27 g/L at 20°C | [1] |

| LogP | 2.4 at 25°C | [1] |

Experimental Protocols

3.1. Isolation of this compound from Plant Material

The isolation of this compound from the leaves of Cirsium dipsacolepis has been achieved through specialized solvent extraction techniques.[1] While the specific details of the original isolation protocol are not extensively detailed in the reviewed literature, a general workflow can be inferred.

3.2. Synthesis of this compound

A five-step synthesis of this compound has been reported, starting from pentane-1,5-diol.[2][3][4] This provides a viable alternative to natural extraction for obtaining the compound for research purposes.

3.3. Antimicrobial Activity Assessment

The antimicrobial properties of this compound have been evaluated against a range of pathogenic microorganisms.[1] Standard methodologies such as broth microdilution or agar (B569324) diffusion assays would be employed to determine the minimum inhibitory concentration (MIC) against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans.[1]

Potential Signaling Pathways and Mechanisms of Action

The biological activity of this compound is thought to stem from several mechanisms, primarily due to its reactive aldehyde group and lipophilic nature.[1]

Conclusion

The discovery of this compound is specifically attributed to the Japanese thistle Cirsium dipsacolepis. For researchers interested in this compound, focusing on this particular species for natural product isolation is recommended. The established chemical synthesis provides an alternative and reproducible source of this compound for further investigation into its antimicrobial and other potential biological activities. Future research could focus on quantifying the concentration of this compound in Cirsium dipsacolepis and elucidating its specific signaling pathway interactions in target organisms.

References

- 1. This compound (21573-31-9) for sale [vulcanchem.com]

- 2. An alternative and convenient synthesis of this compound, a naturally-occurring aldehyde isolated from the Japanese thistle Cirsium dipsacolepis – ScienceOpen [scienceopen.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Constituents of Cirsium japonicum D.C. var. takaoense KITAMURA Isolation of Two New Flavonoids, Cirsitakaoside (IV) and Cirsitakaogenin (VI) [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. globethesis.com [globethesis.com]

- 9. Antioxidant Capacity of Thistle (Cirsium japonicum) in Various Drying Methods and their Protection Effect on Neuronal PC12 cells and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Chemical composition and variability of the volatile components from inflorescences of Cirsium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Oct-7-enal: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Oct-7-enal, an unsaturated aliphatic aldehyde, has garnered interest for its potential biological activities, primarily stemming from its presence in various plant species, including the Japanese thistle Cirsium dipsacolepis.[1] Its chemical structure, featuring a terminal double bond and a reactive aldehyde group, suggests a propensity for engaging with biological molecules, hinting at a range of therapeutic possibilities. This document provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding this compound, focusing on its potential therapeutic applications, physicochemical properties, and plausible mechanisms of action based on the broader class of α,β-unsaturated aldehydes. While specific in-depth studies on this compound are scarce, this guide synthesizes the available information and proposes experimental frameworks for its further investigation.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its development as a therapeutic agent. The properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [2] |

| Molecular Weight | 126.20 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 177.9 °C at 760 mmHg | [3] |

| Density | 0.824 g/cm³ | [3] |

| Water Solubility | 1.27 g/L at 20 °C | |

| LogP | 2.52 (Predicted) | [3] |

The moderate lipophilicity, as indicated by the predicted LogP value, suggests that this compound may readily partition into cellular membranes, a key aspect of its potential biological activity.[2]

Potential Therapeutic Applications

Based on the general properties of unsaturated aldehydes and related natural products, the primary therapeutic avenues for this compound are hypothesized to be in antimicrobial and anti-inflammatory applications.

1. Antimicrobial Activity:

Unsaturated aldehydes are known for their antimicrobial properties. Research on similar compounds suggests that this compound could be effective against a range of pathogens.

-

Gram-Positive Bacteria: (e.g., Staphylococcus aureus)

-

Gram-Negative Bacteria: (e.g., Escherichia coli)

-

Fungi: (e.g., Candida albicans)

2. Anti-inflammatory Activity:

While direct evidence is lacking for this compound, plant extracts containing this and similar aldehydes have demonstrated anti-inflammatory effects. This suggests a potential for this compound to modulate inflammatory pathways.

Proposed Mechanisms of Action

The biological effects of this compound are likely attributable to the high reactivity of the aldehyde functional group and the presence of the terminal double bond.

Antimicrobial Mechanism:

The prevailing hypothesis for the antimicrobial action of unsaturated aldehydes is the disruption of microbial cell membranes.[4] The lipophilic nature of this compound would facilitate its insertion into the lipid bilayer, leading to a loss of membrane integrity and subsequent cell death. Additionally, the electrophilic nature of the aldehyde group can lead to covalent adduction with cellular nucleophiles, such as the thiol groups of cysteine residues in essential enzymes, leading to their inactivation.

Anti-inflammatory Mechanism:

The potential anti-inflammatory effects of this compound may be mediated through the modulation of key signaling pathways involved in the inflammatory response. Aldehydes are known to interact with transcription factors such as NF-κB, a central regulator of inflammatory gene expression. By inhibiting the activation of NF-κB, this compound could potentially reduce the production of pro-inflammatory cytokines.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound's biological activities.

1. Determination of Minimum Inhibitory Concentration (MIC):

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, microbial suspension (adjusted to 0.5 McFarland standard), this compound stock solution, and a microplate reader.

-

Method:

-

Prepare serial two-fold dilutions of this compound in the appropriate growth medium in the wells of a 96-well plate.

-

Inoculate each well with the microbial suspension.

-

Include positive (microbe and medium) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

-

2. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages):

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Materials: RAW 264.7 macrophage cell line, Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, LPS, Griess reagent, this compound, and a plate reader.

-

Method:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which correlates with NO production.

-

Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

-

3. Cytotoxicity Assay (MTT Assay):

This assay is crucial to determine the toxic concentration of the compound to mammalian cells.

-

Materials: Mammalian cell line (e.g., HEK293 or HepG2), DMEM, FBS, penicillin-streptomycin, MTT solution, and a plate reader.

-

Method:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of this compound for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm. A decrease in absorbance is indicative of reduced cell viability and therefore cytotoxicity.

-

Visualizations

Hypothetical Antimicrobial Workflow:

References

- 1. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Antimicrobial Potential of Aliphatic Aldehydes: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Aliphatic aldehydes, a class of organic compounds characterized by a terminal carbonyl group, are emerging as promising antimicrobial agents. Found naturally in essential oils and as byproducts of lipid peroxidation, these molecules exhibit a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. Their multifaceted mechanisms of action, primarily targeting the microbial cell membrane and cellular proteins, make them attractive candidates for the development of novel antimicrobial therapies and preservatives. This in-depth technical guide provides a comprehensive overview of the antimicrobial properties of aliphatic aldehydes, focusing on their structure-activity relationships, mechanisms of action, and relevant experimental methodologies.

Antimicrobial Spectrum and Potency of Aliphatic Aldehydes

The antimicrobial efficacy of aliphatic aldehydes is significantly influenced by their chemical structure, particularly the length of the alkyl chain and the presence of α,β-unsaturation. Generally, α,β-unsaturated aldehydes demonstrate more potent and broader antimicrobial activity compared to their saturated counterparts.[1][2]

Antibacterial Activity

Numerous studies have quantified the antibacterial activity of various aliphatic aldehydes against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a key metric used to evaluate this activity, representing the lowest concentration of a compound that inhibits visible microbial growth.

Table 1: Minimum Inhibitory Concentrations (MICs) of Aliphatic Aldehydes against Bacterial Pathogens (µg/mL)

| Aldehyde | Chemical Structure | Staphylococcus aureus | Listeria monocytogenes | Salmonella spp. | Escherichia coli | Pseudomonas aeruginosa |

| Saturated Aldehydes | ||||||

| Hexanal | C6H12O | >250[3] | >250[3] | >250[3] | >250[3] | >250[3] |

| Nonanal | C9H18O | >250[3] | 250[3] | >250[3] | >250[3] | >250[3] |

| α,β-Unsaturated Aldehydes | ||||||

| (E)-2-Hexenal | C6H10O | 125-250[3] | 125[3] | 125[3] | 250[3] | 250[3] |

| (E)-2-Heptenal | C7H12O | 31.25-62.5[3] | 62.5[3] | 62.5[3] | 125[3] | 125[3] |

| (E)-2-Octenal | C8H14O | >250[3] | >250[3] | >250[3] | >250[3] | >250[3] |

| (E)-2-Nonenal | C9H16O | 1.9-31.25[3] | 31.25[3] | 15.6[3] | 62.5[3] | 62.5[3] |

| (E)-2-Decenal | C10H18O | 3.9-62.5[3] | 62.5[3] | 31.25[3] | 125[3] | 125[3] |

| (E,E)-2,4-Decadienal | C10H16O | 0.48-7.8[3] | 7.8[3] | 3.9[3] | 15.6[3] | 31.25[3] |

Note: Data compiled from Bisignano et al., 2001.[3] Values may represent a range from different strains.

Interestingly, a synergistic effect has been observed when certain α,β-unsaturated aldehydes are used in combination. For instance, a mixture of (E)-2-eptenal, (E)-2-nonenal, (E)-2-decenal, and (E,E)-2,4-decadienal exhibited lower MIC values than the individual compounds, suggesting a cooperative mechanism of action.[4]

Antifungal Activity

Aliphatic aldehydes have also demonstrated efficacy against various fungal species, including dermatophytes. Similar to their antibacterial action, unsaturated aldehydes are generally more potent antifungal agents.

Table 2: Minimum Inhibitory Concentrations (MICs) of Aliphatic Aldehydes against Fungal Pathogens (µg/mL)

| Aldehyde | Trichophyton mentagrophytes | Microsporum canis | Candida spp. |

| Saturated Aldehydes | |||

| Hexanal | 125 | 125 | >125 |

| Nonanal | 125 | 125 | >125 |

| α,β-Unsaturated Aldehydes | |||

| (E)-2-Hexenal | 62.5 | 62.5 | >125 |

| (E)-2-Heptenal | 31.25 | 62.5 | >125 |

| (E)-2-Octenal | 15.6 | 31.25 | >125 |

| (E)-2-Nonenal | <1.9 | <1.9 | >125 |

Note: Data compiled from Kubo et al., 1995.[5] None of the tested aldehydes showed activity against Candida species at the concentrations evaluated.

Mechanisms of Antimicrobial Action

The antimicrobial activity of aliphatic aldehydes stems from their ability to interact with and disrupt essential microbial structures and functions. The primary mechanisms are detailed below.

Disruption of Cell Membrane Integrity

The lipophilic nature of the alkyl chain of aliphatic aldehydes facilitates their interaction with the microbial cell membrane.[6] This interaction leads to a perturbation of the lipid bilayer, causing increased membrane permeability and leakage of intracellular components. The presence of an α,β-double bond in unsaturated aldehydes enhances this activity, likely due to the electrophilic nature of the β-carbon, which can react with nucleophilic groups in membrane components.

Caption: Mechanism of membrane disruption by aliphatic aldehydes.

Interaction with Cellular Proteins and Enzymes

The reactive carbonyl group of aldehydes can form covalent bonds with nucleophilic groups, such as the sulfhydryl groups of cysteine and the amino groups of lysine, present in microbial proteins and enzymes. This interaction can lead to the inactivation of essential enzymes and the disruption of vital cellular processes, contributing to the antimicrobial effect.

Anti-Biofilm Activity and Quorum Sensing Interference

Experimental Protocols for Evaluating Antimicrobial Properties

A variety of in vitro methods are employed to characterize the antimicrobial properties of aliphatic aldehydes. Detailed protocols for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal isolates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Aliphatic aldehyde stock solution (typically dissolved in a suitable solvent like DMSO)

-

Sterile pipette tips and multichannel pipettor

-

Incubator

Procedure:

-

Preparation of Aldehyde Dilutions:

-

Prepare a serial two-fold dilution of the aldehyde stock solution in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculum Preparation:

-

Grow the microbial culture overnight in the appropriate broth.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Inoculation:

-

Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the aldehyde dilutions. This will bring the final volume in each well to 200 µL.

-

Include a positive control (inoculum without aldehyde) and a negative control (broth without inoculum).

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the aldehyde at which there is no visible growth (turbidity) in the well.

-

Caption: Workflow for MIC determination by broth microdilution.

Assessment of Membrane Permeabilization using a Liposome (B1194612) Leakage Assay

This assay measures the ability of a compound to disrupt lipid bilayers by monitoring the release of a fluorescent dye from liposomes.

Materials:

-

Lipids (e.g., phosphatidylcholine)

-

Fluorescent dye (e.g., carboxyfluorescein)

-

Buffer (e.g., HEPES or Tris)

-

Extruder with polycarbonate membranes

-

Fluorometer

Procedure:

-

Liposome Preparation:

-

Dissolve the lipids in an organic solvent (e.g., chloroform) and then evaporate the solvent to form a thin lipid film.

-

Hydrate the lipid film with a buffer containing a self-quenching concentration of the fluorescent dye (e.g., 50-100 mM carboxyfluorescein).

-

Create unilamellar vesicles by extruding the lipid suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

Remove the unencapsulated dye by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

-

-

Leakage Assay:

-

Add the liposome suspension to the wells of a microplate.

-

Add the aliphatic aldehyde at various concentrations to the wells.

-

Monitor the increase in fluorescence over time using a fluorometer. The leakage of the dye from the liposomes results in its dilution and a subsequent increase in fluorescence.

-

A positive control for 100% leakage can be achieved by adding a detergent like Triton X-100.

-

Caption: Experimental workflow for the liposome leakage assay.

Anti-Biofilm Assay using Crystal Violet Staining

This method quantifies the ability of a compound to inhibit biofilm formation.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture

-

Appropriate growth medium

-

Aliphatic aldehyde stock solution

-

Crystal violet solution (0.1% w/v)

-

Ethanol (B145695) or acetic acid for solubilization

-

Plate reader

Procedure:

-

Biofilm Formation:

-

Add 100 µL of bacterial suspension (adjusted to a specific OD) to the wells of a microtiter plate.

-

Add 100 µL of the aldehyde at various concentrations to the wells.

-

Include a positive control (bacteria without aldehyde) and a negative control (medium only).

-

Incubate the plate for 24-48 hours at the optimal growth temperature to allow for biofilm formation.

-

-

Staining:

-

Carefully remove the planktonic cells by washing the wells with a gentle stream of water or buffer.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

-

Wash the wells again to remove the excess stain.

-

-

Quantification:

-

Solubilize the stained biofilm by adding 200 µL of a suitable solvent (e.g., 95% ethanol or 30% acetic acid) to each well.

-

Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the amount of biofilm.

-

Structure-Activity Relationship (SAR)

The antimicrobial activity of aliphatic aldehydes is intricately linked to their molecular structure. Two key features that govern their efficacy are the length of the alkyl chain and the presence of an α,β-double bond.

-

Chain Length: The length of the aliphatic chain influences the hydrophobicity of the molecule. An optimal chain length is required for the aldehyde to effectively partition into the lipid bilayer of the microbial cell membrane. Very short-chain aldehydes may not be sufficiently lipophilic to interact with the membrane, while very long-chain aldehydes might have reduced solubility in aqueous environments.

-

α,β-Unsaturation: The presence of a double bond between the α and β carbons significantly enhances the antimicrobial activity. This is attributed to the Michael addition reaction, where the electrophilic β-carbon can react with nucleophiles in microbial macromolecules, such as proteins and DNA. This covalent modification can lead to the inactivation of essential cellular components.

Caption: Key structural determinants of aliphatic aldehyde antimicrobial activity.

Conclusion and Future Perspectives

Aliphatic aldehydes represent a promising class of antimicrobial agents with diverse mechanisms of action. Their ability to disrupt microbial membranes, inactivate essential proteins, and interfere with cell-to-cell communication makes them valuable leads for the development of new drugs to combat infectious diseases, particularly those complicated by biofilm formation. The synergistic effects observed with combinations of aldehydes also open up new avenues for combination therapies.

Future research should focus on optimizing the structure of aliphatic aldehydes to enhance their antimicrobial potency and selectivity for microbial targets over host cells. The development of novel delivery systems could also help to improve their therapeutic index. A deeper understanding of their mechanisms of action at the molecular level will be crucial for their rational design and clinical application. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile class of compounds.

References

- 1. AI-2-dependent gene regulation in Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. In vitro antifungal and anti-elastase activity of some aliphatic aldehydes from Olea europaea L. fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 7. Anti-Biofilm Activity of a Long-Chain Fatty Aldehyde from Antarctic Pseudoalteromonas haloplanktis TAC125 against Staphylococcus epidermidis Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Oct-7-enal from Oct-7-en-1-ol

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Oct-7-enal is an unsaturated aldehyde of interest in various fields, including fragrance chemistry and as a building block in the synthesis of more complex molecules. Its synthesis from the corresponding primary alcohol, oct-7-en-1-ol, requires a selective oxidation method that efficiently converts the hydroxyl group to an aldehyde without affecting the terminal double bond or causing over-oxidation to a carboxylic acid. This document outlines and compares several reliable methods for this transformation, providing detailed protocols and quantitative data to aid in the selection of the most suitable synthetic route. The methodologies discussed include oxidation with Pyridinium Chlorochromate (PCC), Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and a TEMPO-catalyzed oxidation system.

Data Presentation

The following table summarizes the quantitative data for different methods of synthesizing this compound from oct-7-en-1-ol.

| Oxidation Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity | Reference |

| PCC Oxidation | Pyridinium Chlorochromate (PCC), Alumina (B75360), Sodium Acetate (B1210297) | Chloroform (B151607) | 3 hours | Room Temperature | 80 | High | |

| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine (B128534) | Dichloromethane (B109758) | ~2 hours | -78 to Room Temp. | Typically >90 | High | General Protocol |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | 1-2 hours | Room Temperature | Typically >90 | High | General Protocol |

| TEMPO-based Oxidation | TPAP, NMO, 4 Å Molecular Sieves | Dichloromethane | 2.5 hours | 20 | 98 | High |

Mandatory Visualization

Below is a generalized workflow for the synthesis of this compound from oct-7-en-1-ol, applicable to the oxidation methods described.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols

Pyridinium Chlorochromate (PCC) Oxidation

This protocol is based on a reported synthesis of this compound.

Materials:

-

oct-7-en-1-ol

-

Pyridinium Chlorochromate (PCC) adsorbed on alumina

-

Anhydrous sodium acetate

-

Anhydrous chloroform (CHCl₃)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate for chromatography

Procedure:

-

To a solution of oct-7-en-1-ol in anhydrous chloroform, add anhydrous sodium acetate.

-

To this stirred mixture, add PCC adsorbed on alumina in one portion.

-

Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Swern Oxidation

This is a general protocol for the Swern oxidation of a primary alcohol.

Materials:

-

oct-7-en-1-ol

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Anhydrous triethylamine (Et₃N)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Water, Brine

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution. Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of oct-7-en-1-ol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 45 minutes.

-

Slowly add anhydrous triethylamine (5.0 equivalents) to the mixture. A thick white precipitate will form.

-

After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by flash column chromatography on silica gel.

Dess-Martin Periodinane (DMP) Oxidation

This is a general protocol for the DMP oxidation of a primary alcohol.

Materials:

-

oct-7-en-1-ol

-

Dess-Martin Periodinane (DMP) (1.1 - 1.5 equivalents)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

Procedure:

-

In a dry flask, dissolve oct-7-en-1-ol (1.0 equivalent) in anhydrous dichloromethane.

-

Add Dess-Martin Periodinane to the solution at room temperature with stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Shake the funnel vigorously until the layers become clear.

-

Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by flash column chromatography on silica gel.

TEMPO-catalyzed Oxidation with TPAP/NMO

This protocol is based on a highly efficient oxidation method.

Materials:

-

oct-7-en-1-ol

-

Tetrapropylammonium perruthennate (TPAP) (catalytic amount, e.g., 5 mol%)

-

4-Methylmorpholine N-oxide (NMO) (1.5 equivalents)

-

Powdered 4 Å molecular sieves

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

To a stirred suspension of powdered 4 Å molecular sieves in anhydrous dichloromethane, add NMO (1.5 equivalents).

-

Add a solution of oct-7-en-1-ol (1.0 equivalent) in anhydrous dichloromethane to the mixture.

-

Add TPAP (0.05 equivalents) in one portion.

-

Stir the reaction mixture at 20 °C for 2.5 hours, monitoring by TLC.

-

After the reaction is complete, filter the mixture through a pad of silica gel, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Application Notes and Protocols for the Laboratory Synthesis of Oct-7-enal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oct-7-enal is an unsaturated aldehyde with applications in fragrance, flavor, and as a potential antimicrobial agent. Its bifunctional nature, containing both an aldehyde and a terminal alkene, makes it a versatile synthon for the preparation of more complex molecules. This document provides detailed laboratory protocols for the synthesis of this compound via multiple routes, including a five-step synthesis from pentane-1,5-diol, oxidation of oct-7-en-1-ol, and isomerization of 2,7-octadien-1-ol (B1588117). Additionally, potential biological activities and interactions with cellular signaling pathways are discussed, drawing parallels with other α,β-unsaturated aldehydes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| CAS Number | 21573-31-9 | [1] |

| Appearance | Colorless liquid/oil | [1] |

| Boiling Point | 177.9 °C at 760 mmHg | [1] |

| Density | 0.824 g/cm³ | [1] |

| Flash Point | 53.7 °C | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [2] |

| Storage Conditions | Refrigerator, under inert atmosphere, in an amber vial. | [2] |

Synthesis Protocols

Several synthetic routes to this compound have been reported. The choice of method may depend on the availability of starting materials, desired scale, and required purity. Below are detailed protocols for some of the most common and effective methods.

Five-Step Synthesis from Pentane-1,5-diol

This method provides a good overall yield for the synthesis of this compound from a readily available starting material.[3][4][5] The overall workflow is depicted in the diagram below.

Caption: Workflow for the five-step synthesis of this compound from pentane-1,5-diol.

Experimental Protocol:

Step a: Monoprotection of Pentane-1,5-diol [3][5]

-

To a solution of pentane-1,5-diol (1.00 g, 9.62 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL), add sodium hydride (50% dispersion in mineral oil, 1.15 g, 24.0 mmol) portionwise at room temperature.

-

Stir the mixture for 1 hour.

-

Add a solution of tert-butyldimethylsilyl chloride (TBSCl, 1.45 g, 9.62 mmol) in anhydrous THF (10 mL) dropwise.

-

Continue stirring at room temperature for 3 hours.

-

Quench the reaction by the slow addition of water.

-